molecular formula C30H30N2 B14232813 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline CAS No. 388092-92-0

2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline

Cat. No.: B14232813
CAS No.: 388092-92-0
M. Wt: 418.6 g/mol
InChI Key: FQAPBFSJGJOFRV-UHFFFAOYSA-N
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Description

2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-(4-ethylphenyl)prop-2-en-1-yl groups attached to the quinoxaline core

Preparation Methods

The synthesis of 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-(4-ethylphenyl)prop-2-en-1-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly relevant in its potential anticancer and antimicrobial applications. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can be compared with other similar compounds, such as:

    2,3-Bis[3-(4-fluorophenyl)prop-2-en-1-yl]quinoxaline: This compound has similar structural features but with fluorine atoms instead of ethyl groups, which can affect its chemical reactivity and biological activity.

    2,3-Bis[3-(4-chlorophenyl)prop-2-en-1-yl]quinoxaline: The presence of chlorine atoms can influence the compound’s properties, making it more reactive in certain chemical reactions.

    2,3-Bis[3-(4-methylphenyl)prop-2-en-1-yl]quinoxaline: The methyl groups can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways .

Properties

CAS No.

388092-92-0

Molecular Formula

C30H30N2

Molecular Weight

418.6 g/mol

IUPAC Name

2,3-bis[3-(4-ethylphenyl)prop-2-enyl]quinoxaline

InChI

InChI=1S/C30H30N2/c1-3-23-15-19-25(20-16-23)9-7-13-29-30(32-28-12-6-5-11-27(28)31-29)14-8-10-26-21-17-24(4-2)18-22-26/h5-12,15-22H,3-4,13-14H2,1-2H3

InChI Key

FQAPBFSJGJOFRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=CCC2=NC3=CC=CC=C3N=C2CC=CC4=CC=C(C=C4)CC

Origin of Product

United States

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